Arochlor 5460

概要

説明

Arochlor 5460 is a member of the polychlorinated terphenyls (PCTs) family, which are chlorinated aromatic compounds structurally and chemically similar to polychlorinated biphenyls (PCBs). These compounds were widely used in various industrial applications due to their stability, non-flammability, and insulating properties .

準備方法

The preparation of Arochlor 5460 involves the chlorination of terphenyls. The reaction typically occurs in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions. Industrial production methods for this compound were similar to those used for other polychlorinated compounds, involving large-scale chlorination processes .

化学反応の分析

Thermal and Combustion Decomposition

Aroclor 5460 is nonflammable under normal conditions but decomposes at high temperatures:

-

Primary Decomposition Products :

-

Hydrogen chloride (HCl)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

-

Conditions for Decomposition :

Biochemical Interactions and Enzyme Induction

Aroclor 5460 induces hepatic enzymes, altering metabolic pathways in mammals:

-

Cytochrome P-450 Induction :

Table 2: Toxicological Effects in Animal Studies

| Parameter | Effect Observed |

|---|---|

| Liver Weight | Increased by 143% (vs. controls) |

| Serum Protein Levels | Decreased |

| Microsomal Enzyme Activity | Elevated cytochrome P-450 levels |

| Histopathology | Gastric ulceration, liver hypertrophy |

Stability and Reactivity Under Ambient Conditions

-

Chemical Stability :

-

Environmental Persistence :

科学的研究の応用

Industrial Uses

Arochlor 5460 has been utilized in several industrial applications:

- Electrical Insulation : this compound is known for its excellent dielectric properties, making it suitable for use in transformers and capacitors.

- Heat Transfer Fluids : Its thermal stability allows it to be used as a heat transfer medium in various industrial processes.

- Additives in Paints and Coatings : The compound has been incorporated into paints for its ability to enhance durability and resistance to weathering.

Environmental Research

This compound has been extensively studied in environmental science, particularly concerning its behavior in ecosystems:

- Sediment Analysis : It serves as a reference standard for identifying PCB contamination in sediments. Studies have utilized this compound to fingerprint PCB sources and assess sediment quality in various water bodies, such as the Ashtabula River .

- Bioaccumulation Studies : Research has focused on how this compound accumulates in aquatic organisms, impacting food chains and ecosystem health.

Toxicological Studies

Toxicological research involving this compound has revealed significant health implications:

- Animal Studies : Investigations have shown that exposure to this compound can lead to adverse effects on the immune system, reproductive health, and potential carcinogenic outcomes in laboratory animals .

- Human Health Risk Assessments : The U.S. Environmental Protection Agency (EPA) has classified PCBs, including this compound, as probable human carcinogens based on existing studies .

Case Study 1: PCB Contamination in the Ashtabula River

A study conducted on the Ashtabula River analyzed sediment samples for PCB contamination. This compound was identified as a significant contributor to the overall PCB profile in the area. The research employed principal component analysis (PCA) to differentiate between sources of contamination and assess the ecological risks posed by the presence of this compound .

Case Study 2: Toxicity Assessment in Chickens

A controlled study evaluated the effects of dietary exposure to this compound on White Leghorn chickens over a twelve-week period. Results indicated that even low levels of exposure could lead to measurable adverse effects on growth and immune function, underscoring the potential risks associated with PCB exposure in agricultural settings .

Table 1: Industrial Applications of this compound

| Application Type | Specific Use | Year Introduced |

|---|---|---|

| Electrical Insulation | Transformers, capacitors | 1970 |

| Heat Transfer Fluids | Industrial heating systems | 1970 |

| Paints and Coatings | Durable exterior paints | 1978 |

Table 2: Toxicity Findings from Animal Studies

作用機序

The mechanism of action of Arochlor 5460 involves its interaction with cellular components, leading to various biological effects. It can bind to and activate the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. This activation can lead to the production of reactive oxygen species and subsequent oxidative stress, contributing to its toxic effects .

類似化合物との比較

Arochlor 5460 is similar to other polychlorinated terphenyls and polychlorinated biphenyls, such as Aroclor 1221 and Aroclor 1254. it is unique in its specific chlorine content and the resulting physical and chemical properties. These differences can influence its stability, reactivity, and toxicity .

Similar Compounds

- Aroclor 1221

- Aroclor 1254

- Aroclor 5442

These compounds share similar industrial applications and toxicological profiles but differ in their specific chlorine content and resulting properties .

生物活性

Arochlor 5460 is a commercial mixture of polychlorinated terphenyls (PCTs) widely used in industrial applications. Understanding its biological activity is crucial due to its environmental persistence and potential health impacts. This article synthesizes findings from various studies, highlighting the compound's metabolic effects, toxicity, and implications for human health and ecological systems.

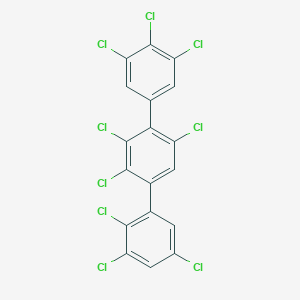

Chemical Composition and Structure

This compound consists predominantly of polychlorinated terphenyls, with approximately 60% chlorine content. The structure of PCTs allows for multiple chlorine substitutions on the biphenyl rings, influencing their biological behavior and toxicity. The specific chlorination pattern affects how these compounds interact with biological systems, including their absorption, distribution, metabolism, and excretion.

Metabolic Activity

Research indicates that this compound significantly impacts liver metabolism in mammals. For instance, studies have shown that exposure to this compound increases hepatic metabolic activity in rats, suggesting an induction of liver enzymes associated with detoxification processes . This metabolic alteration is indicative of the body's response to foreign compounds and may lead to long-term changes in liver function.

Toxicological Effects

This compound has been linked to various toxicological effects across different species. Key findings include:

- Acute Toxicity: In studies involving rats, acute exposure to this compound resulted in significant liver enlargement and alterations in liver enzyme activity .

- Chronic Effects: Long-term exposure has been associated with reproductive toxicity and potential carcinogenic effects. Notably, studies on non-human primates indicated adverse reproductive outcomes at relatively low doses (around 0.12 mg/kg/day) .

- Immunosuppressive Effects: Exposure to this compound has also been shown to suppress immune function, which may increase susceptibility to infections and other diseases .

Case Studies

Several case studies have documented the environmental impact of this compound, particularly in contaminated sites:

- Hunters Point Shipyard: This site revealed elevated levels of this compound in sediment samples, correlating with adverse biological effects observed in local aquatic organisms. The study highlighted the bioaccumulation potential of PCTs within the food web .

- Ashtabula River: Investigations into sediment contamination showed a distinct fingerprint of this compound among other PCB mixtures, demonstrating its persistence in aquatic environments and its role in ecological toxicity .

Summary of Biological Effects

The following table summarizes key biological effects associated with this compound:

特性

IUPAC Name |

1,3,4-trichloro-5-(2,3,5-trichlorophenyl)-2-(3,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H5Cl9/c19-7-3-8(15(24)13(23)4-7)9-5-10(20)14(18(27)16(9)25)6-1-11(21)17(26)12(22)2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRFJLRPRQPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C=C(C(=C2Cl)Cl)C3=C(C(=CC(=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H5Cl9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864310 | |

| Record name | 1~2~,1~3~,1~5~,2~2~,2~3~,2~5~,3~3~,3~4~,3~5~-Nonachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11126-42-4 | |

| Record name | Polychlorinated triphenyl (aroclor 5460) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011126424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。